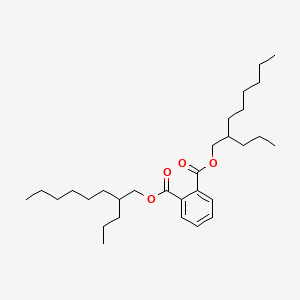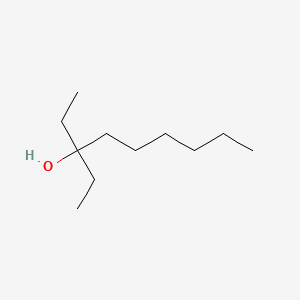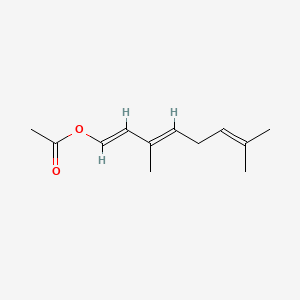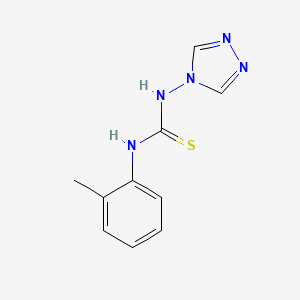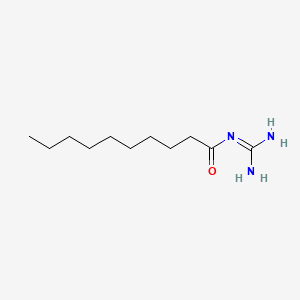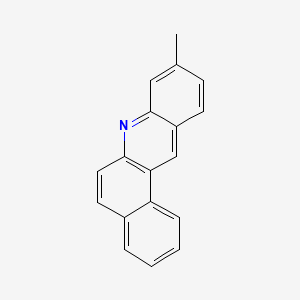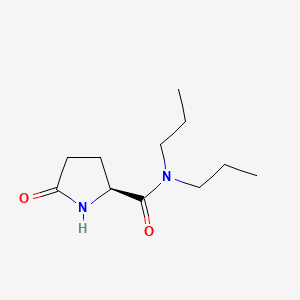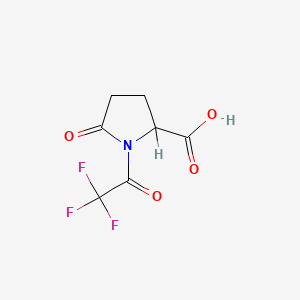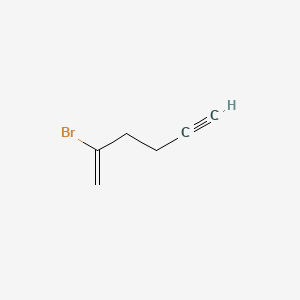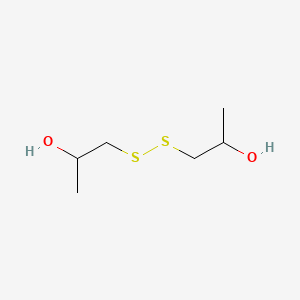
1,1'-Dithiodipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,1’-Dithiodipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoethanol with hydrogen peroxide in the presence of a base. The reaction proceeds as follows:
2HSCH2CH2OH+H2O2→HOCH2CH2S-SCH2CH2OH+2H2O
Industrial production methods may involve similar reactions but are optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
1,1’-Dithiodipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Dithiodipropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used to study disulfide bond formation and reduction in proteins.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,1’-Dithiodipropan-2-ol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein activity and stability.
Comparison with Similar Compounds
1,1’-Dithiodipropan-2-ol can be compared with other disulfide-containing compounds such as:
Cystine: An amino acid with a disulfide bond, important in protein structure.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Glutathione disulfide (GSSG): An oxidized form of glutathione, involved in cellular redox reactions.
The uniqueness of 1,1’-Dithiodipropan-2-ol lies in its dual hydroxyl groups, which provide additional reactivity and potential for forming various derivatives.
Properties
CAS No. |
42589-21-9 |
|---|---|
Molecular Formula |
C6H14O2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1-(2-hydroxypropyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H14O2S2/c1-5(7)3-9-10-4-6(2)8/h5-8H,3-4H2,1-2H3 |
InChI Key |
AHRDMVQGWCOCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSSCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


